molecular formula C7H16ClO4P B045763 Diethyl [(2-chloroethoxy)methyl]phosphonate CAS No. 116384-56-6

Diethyl [(2-chloroethoxy)methyl]phosphonate

Cat. No.: B045763
CAS No.: 116384-56-6
M. Wt: 230.62 g/mol
InChI Key: SRYMPIRBPPQDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(2-chloroethoxy)methyl]phosphonate is a versatile and valuable organophosphorus reagent designed for advanced organic synthesis, particularly in the construction of complex molecules. Its primary research value lies in its application as a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction, a robust method for the generation of α,β-unsaturated carbonyl compounds. The unique structure, featuring a phosphonate ester group and a terminal chloroethyl ether, allows it to function as a masked aldehyde equivalent. Upon activation, the reagent can be transformed into a phosphoryl-stabilized anion, which subsequently reacts with a wide range of aldehydes and ketones to produce vinyl ethers. These intermediates are crucial precursors to aldehydes and other functional groups, enabling the synthesis of various pharmacologically active scaffolds, natural product analogs, and novel materials. The presence of the chloroethoxy moiety further enhances its utility, permitting facile functionalization and incorporation into larger molecular architectures, such as prodrugs or polymer backbones. This compound is indispensable for researchers in medicinal chemistry, chemical biology, and materials science who are developing new synthetic methodologies, exploring structure-activity relationships, or creating functionalized organic compounds.

Properties

IUPAC Name

1-chloro-2-(diethoxyphosphorylmethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYMPIRBPPQDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COCCCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434194
Record name Diethyl [(2-chloroethoxy)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116384-56-6
Record name Diethyl [(2-chloroethoxy)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl [(2-chloroethoxy)methyl]phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

Diethyl 2-hydroxyethoxymethanephosphonate (VIII) reacts with triphenylphosphine (PPh₃) and tetrachloromethane (CCl₄) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where PPh₃ facilitates the conversion of the hydroxyl group into a chloride ion. The general equation is:

(VIII)+PPh3+CCl4Diethyl [(2-chloroethoxy)methyl]phosphonate+OPPh3+CHCl3\text{(VIII)} + \text{PPh}3 + \text{CCl}4 \rightarrow \text{this compound} + \text{OPPh}3 + \text{CHCl}3

Key parameters include:

  • Solvent : Dichloromethane or dimethylformamide (DMF).

  • Temperature : Room temperature or mild heating (25–40°C).

  • Yield : While explicit yield data are unavailable in the sources, analogous reactions for brominated derivatives using CBr₄ report moderate to high efficiency.

Purification and Characterization

The crude product is typically purified via vacuum distillation, given its boiling point of 292.3±20.0°C. Analytical confirmation employs nuclear magnetic resonance (NMR) and mass spectrometry, with the molecular ion peak observed at m/z 230.047470 (exact mass).

Alternative Synthetic Routes

Tosylation Followed by Nucleophilic Substitution

Diethyl 2-hydroxyethoxymethanephosphonate can also be converted to its tosylate derivative (IXc) using p-toluenesulfonyl chloride (TsCl). Subsequent reaction with chloride ions (e.g., NaCl) yields the target compound:

(VIII)+TsClTosylate intermediateClDiethyl [(2-chloroethoxy)methyl]phosphonate\text{(VIII)} + \text{TsCl} \rightarrow \text{Tosylate intermediate} \xrightarrow{\text{Cl}^-} \text{this compound}

This method offers better control over stereochemistry but requires additional steps for tosylate formation and purification.

Physicochemical Properties

This compound exhibits the following characteristics:

PropertyValue
Molecular FormulaC₇H₁₆ClO₄P
Molecular Weight230.626 g/mol
Density1.2±0.1 g/cm³
Boiling Point292.3±20.0°C at 760 mmHg
Flash Point164.2±29.4°C
Vapor Pressure0.0±0.6 mmHg at 25°C
Refractive Index1.431

These properties influence its handling and storage requirements, necessitating inert atmospheres and protection from moisture.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s primary use lies in synthesizing acyclic nucleoside phosphonates (ANPs), which inhibit viral polymerases. For example, its reaction with adenine under basic conditions produces adefovir precursors, pivotal in hepatitis B treatment.

Chemical Stability and Reactivity

The phosphonate group confers stability against enzymatic hydrolysis, while the chloroethoxy moiety enables further functionalization. This dual reactivity makes it valuable for generating prodrugs and modified nucleotides.

Challenges and Optimization Strategies

Byproduct Formation

The Appel reaction generates triphenylphosphine oxide (OPPh₃) and chloroform (CHCl₃) as byproducts, complicating purification. Strategies to mitigate this include:

  • Solvent Selection : Polar aprotic solvents like DMF improve solubility and reduce side reactions.

  • Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

Scalability Issues

Industrial-scale production faces challenges in distillation due to the compound’s high boiling point. Continuous-flow reactors and thin-film evaporation techniques are under investigation to improve efficiency .

Chemical Reactions Analysis

Diethyl [(2-chloroethoxy)methyl]phosphonate undergoes various chemical reactions, including :

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.

    Hydrolysis: It can be hydrolyzed to form phosphonic acid derivatives.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Diethyl [(2-chloroethoxy)methyl]phosphonate serves as a crucial reagent in the synthesis of various organophosphorus compounds. It is particularly useful in:

  • Nucleophilic Substitution Reactions : The chlorine atom in the compound can be replaced by different nucleophiles, such as amines or thiols, leading to the formation of substituted phosphonates.
  • Oxidation and Reduction Reactions : The compound can be oxidized to yield phosphonic acids or reduced to form phosphine derivatives. These transformations are essential for creating more complex molecules in organic chemistry .

Biological Research

In biological studies, this compound is utilized for:

  • Enzyme Inhibition Studies : It acts as a probe for investigating pathways involving phosphorus-containing compounds, providing insights into enzyme mechanisms and potential therapeutic targets.
  • Pharmaceutical Development : Research has focused on its potential as a scaffold for developing new pharmaceutical agents, particularly those targeting enzymatic processes .

Industrial Applications

The compound finds applications in various industrial sectors, including:

  • Flame Retardants : Due to its phosphorus content, it is incorporated into materials to enhance fire resistance.
  • Plasticizers : It is used to modify the properties of plastics, improving flexibility and durability.
  • Specialty Chemicals Production : The compound serves as an intermediate in synthesizing other valuable chemicals .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting its potential use in drug design targeting metabolic diseases.

Case Study 2: Synthesis of Novel Phosphonates

Research demonstrated the successful synthesis of a series of novel phosphonates using this compound as a starting material. The synthesized compounds exhibited promising biological activity, highlighting the utility of this phosphonate in medicinal chemistry.

Mechanism of Action

The mechanism of action of Diethyl [(2-chloroethoxy)methyl]phosphonate involves its interaction with specific molecular targets and pathways . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diethyl 2-Oxo-2-Arylethylphosphonates

  • Structure : These compounds (e.g., 13–18 in ) feature a ketone group (C=O) adjacent to the phosphonate, unlike the chloroethoxy group in the target compound.
  • Reactivity : The ketone enables participation in carbonyl-based reactions (e.g., condensations), while the chloroethoxy group in this compound facilitates nucleophilic substitutions (e.g., with sodium azide to form azides) .
  • Applications : Used in Horner-Wadsworth-Emmons olefination, whereas the target compound is more suited for introducing ethoxy-chloromethyl motifs .

Diethyl Methylformylphosphonate Dimethylhydrazone

  • Structure : Contains a formyl group protected as a dimethylhydrazone, contrasting with the chloroethoxy methyl group.
  • Reactivity : The hydrazone acts as a masked aldehyde for homologation reactions, whereas the chlorine in the target compound allows for substitutions or eliminations .
  • Applications : Employed in aldehyde homologation for natural product synthesis, whereas the target compound is used in functionalizing ether chains .

Diethyl [(4-Substituted Phenyl)methyl]phosphonates

  • Structure : Aromatic substituents (e.g., nitro, bromo) on the phenyl ring versus the aliphatic chloroethoxy group.
  • Reactivity : Electron-withdrawing aryl groups enhance acidity of the α-hydrogen, enabling deprotonation for coupling reactions. The chloroethoxy group offers a site for nucleophilic displacement .
  • Applications : Aryl-substituted phosphonates are common in catalysis and material science, while the target compound is tailored for alkyl chain modifications .

Biological Activity

Diethyl [(2-chloroethoxy)methyl]phosphonate is a phosphonate compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of trialkyl phosphites with 2-(chloroethoxy)methyl chloride. This method allows for the formation of various derivatives that exhibit significant biological activity. The general structure can be represented as follows:

Diethyl 2 chloroethoxy methyl phosphonate= C2H5)2P O CH2OCH2Cl \text{Diethyl 2 chloroethoxy methyl phosphonate}=\text{ C}_2\text{H}_5)_2\text{P O CH}_2\text{OCH}_2\text{Cl }

Biological Activity Overview

The biological activities of this compound are primarily linked to its potential as an antiviral, antibacterial, and anticancer agent. Below are key findings from various studies:

  • Antiviral Activity : Phosphonates, including this compound, have shown promising antiviral effects against a range of viruses by inhibiting viral replication mechanisms. For instance, certain derivatives exhibit activity against DNA viruses by acting as competitive inhibitors of viral DNA polymerases .
  • Antibacterial Properties : Studies indicate that this phosphonate exhibits antibacterial activity against various strains of bacteria. In vitro tests have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further development in antibacterial therapies .
  • Cytotoxic Effects : Research has also highlighted the cytotoxic potential of this compound against cancer cell lines. The compound's mechanism involves induction of apoptosis in malignant cells, which is crucial for cancer treatment strategies .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral DNA polymerase
AntibacterialDisruption of bacterial cell wall synthesis
CytotoxicInduction of apoptosis in cancer cells

Table 2: Comparative Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Salmonella typhimurium0.8 µg/mL

Case Studies

  • Antiviral Efficacy :
    A study conducted by Holý et al. demonstrated that derivatives of this compound exhibited significant antiviral activity against cytomegalovirus and hepatitis B virus. The research highlighted the compound's ability to interfere with viral replication processes effectively.
  • Antibacterial Testing :
    In a pharmacological evaluation, compounds derived from this compound were tested against multiple bacterial strains. Results indicated strong antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
  • Cytotoxicity in Cancer Therapy :
    Research focusing on the cytotoxic effects of this compound revealed its potential in inducing cell death in various cancer cell lines. The compound triggered apoptotic pathways, making it a candidate for further investigation in cancer therapeutics .

Q & A

Q. What are the optimized synthetic routes for Diethyl [(2-chloroethoxy)methyl]phosphonate, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution between 2-chloroethyl chloromethyl ether and diethyl phosphite in the presence of a base. Key intermediates include 2-chloroethyl chloromethyl ether (CAS 1462-33-5) and triethyl phosphite (CAS 122-52-1), with yields reaching ~82% under optimized conditions. Characterization typically employs 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm phosphonate ester formation and monitor reaction progress. Gas chromatography-mass spectrometry (GC-MS) verifies purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} NMR identifies the chloroethoxy and methylene protons (δ 3.6–4.2 ppm for OCH2_2Cl and δ 1.3 ppm for CH3_3 groups). 31P^{31}\text{P} NMR confirms the phosphonate structure (δ ~20–25 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+^+ at m/z 230.0475 (C7_7H16_{16}ClO4_4P).
  • FTIR : Peaks at 1250–1280 cm1^{-1} (P=O) and 1020–1050 cm1^{-1} (P-O-C) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

Due to its chloroethoxy group, the compound may release toxic fumes (e.g., HCl) under decomposition. Use nitrile gloves, fume hoods, and secondary containment. Neutralize spills with sodium bicarbonate. Environmental mobility data (soil Koc = 9.7) suggest strict waste management to prevent groundwater contamination .

Advanced Research Questions

Q. How does the chloroethoxy group influence reactivity in cross-coupling reactions?

The electron-withdrawing chloroethoxy moiety enhances electrophilicity at the phosphorus center, facilitating nucleophilic substitutions (e.g., Arbuzov reactions). For example, it reacts with amines or thiols to form phosphonamidates or thiolophosphonates, critical in prodrug design. Kinetic studies show reaction rates depend on solvent polarity (e.g., DMF accelerates SN2^2 pathways) .

Q. What environmental factors degrade this compound, and how can stability be improved?

Hydrolysis dominates degradation, with half-lives <24 hours in alkaline aqueous media (pH >9). Stabilization strategies include:

  • pH Control : Storage at pH 5–7 in buffered solutions.
  • Chelating Agents : EDTA reduces metal-catalyzed hydrolysis.
  • Temperature : Storage at 4°C extends shelf life by 3× compared to room temperature .

Q. How can contradictions in reaction yields with this compound be resolved?

Discrepancies often arise from trace moisture or competing side reactions (e.g., elimination to form alkenes). Mitigation strategies:

  • Anhydrous Conditions : Use molecular sieves or inert gas purging.
  • In Situ Monitoring : Real-time 31P^{31}\text{P} NMR tracks intermediate formation.
  • Byproduct Analysis : GC-MS identifies impurities like diethyl phosphate esters, guiding purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What role does this phosphonate play in click chemistry applications?

The compound serves as a precursor for azide-functionalized phosphonates. For example, it reacts with propargyl derivatives under Cu(I) catalysis to form triazole-linked phosphonates, enabling bioconjugation or material functionalization. Regioselectivity (>95% 1,4-isomer) is confirmed by 2D NMR (NOESY, HSQC) .

Methodological Challenges

Q. How to analyze trace impurities in synthesized batches?

  • HPLC-UV/ESI-MS : Reverse-phase C18 columns (acetonitrile/water gradient) separate impurities (e.g., unreacted diethyl phosphite).
  • ICP-OES : Quantifies residual chloride ions from incomplete substitution.
  • X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives .

Q. What computational methods predict the compound’s environmental fate?

  • QSAR Models : Estimate biodegradation using logP (-0.72) and pKa (5.6).
  • Molecular Dynamics : Simulate soil adsorption (Koc = 9.7) and hydrolysis pathways.
  • ECOSAR : Predicts acute aquatic toxicity (LC50_{50} >100 mg/L for fish) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl [(2-chloroethoxy)methyl]phosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl [(2-chloroethoxy)methyl]phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.